molecular formula C13H11NO2 B047625 (7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol CAS No. 114416-29-4

(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol

Cat. No. B047625
M. Wt: 213.23 g/mol
InChI Key: LSXFCKKEJKCERY-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of quinoline derivatives.

Mechanism Of Action

The mechanism of action of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and survival. It may also interact with specific receptors in the brain, leading to its potential neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of specific enzymes involved in tumor growth, and reduce oxidative stress in the brain. It has also been studied for its potential anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

The advantages of using ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol in lab experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. It also has a relatively low toxicity profile, making it suitable for in vitro and in vivo studies. However, the limitations include its limited solubility in water, which may affect its bioavailability and efficacy in some experiments.

Future Directions

For research on (((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthetic method. It may also be studied for its potential use as a diagnostic tool or as a lead compound for the development of new drugs. Additionally, its pharmacokinetics and pharmacodynamics properties need to be further explored to determine its safety and efficacy in human clinical trials.
Conclusion:
(((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in clinical applications.

Synthesis Methods

The synthesis of ((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol involves the reaction of 2-amino-4-methoxybenzoic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

((7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol)-7,8-Dihydrobenzo[f]quinoline-7,8-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.

properties

CAS RN

114416-29-4

Product Name

(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol

InChI

InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1

InChI Key

LSXFCKKEJKCERY-STQMWFEESA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1

SMILES

C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1

synonyms

BENZO(F)QUINOLINE-7,8-DIHYDRODIOL

Origin of Product

United States

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